Baseline Larvicidal Activity Compared to 4-Substituted Phenoxy Analogs
The target compound, as the unsubstituted parent ester, provides the essential reference point for larvicidal activity. In QSAR models, its activity is the baseline against which the impact of substituents is measured. The larvicidal activity is 'mainly influenced by the lipophilic and electronic nature of the substituent at the 4-position of the phenyl ring of the acid moiety' [1]. A directly comparable analog, α-cyano-3-phenoxybenzyl 2-(4-fluorophenoxy)-3-methylbutanoate, demonstrates a defined high potency with an LC50 of 2.5 × 10⁻³ mg litre⁻¹ against *Culex quinquefasciatus* [2], serving as a quantitative benchmark for the series that the unsubstituted parent compound anchors.
| Evidence Dimension | Larvicidal activity (LC50) |
|---|---|
| Target Compound Data | Activity is the baseline for QSAR models; its specific LC50 value defines the reference point for substituent effect calculations. |
| Comparator Or Baseline | α-cyano-3-phenoxybenzyl 2-(4-fluorophenoxy)-3-methylbutanoate: LC50 = 2.5 × 10⁻³ mg litre⁻¹ |
| Quantified Difference | The target compound represents the H-substituent baseline. The 4-fluoro analog's explicit potency is a direct result of the lipophilic and electronic contribution of the fluoro substituent relative to this baseline. |
| Conditions | Larvicidal assay against *Culex quinquefasciatus* (Bancroftian filariasis vector). |
Why This Matters
Procuring this compound is essential for any new SAR study in this series, as it provides the non-substituted benchmark required to derive quantitative substituent parameters for larvicidal activity.
- [1] Mathew, N., Subramanian, S., & Kalyanasundaram, M. (1996). Quantitative structure-activity relationship studies in pyrethroid esters derived from substituted 3-methyl-2-phenoxybutanoic acids against Culex quinquefasciatus. Indian Journal of Chemistry, Sect. B, 35(1), 40-44. View Source
- [2] Nisha, G. and Kalyanasundaram, M. (1992), Structure—activity relationships in pyrethroid esters derived from substituted 2-phenoxy-3-methylbutanoic acids. Pestic. Sci., 35: 21-25. https://doi.org/10.1002/ps.2780350104 View Source
